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Compound of Interest

Compound Name: CP-640186

Cat. No.: B1216025 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of acetyl-CoA

carboxylase (ACC).[1][2][3][4][5] ACC is a critical enzyme in the fatty acid biosynthesis

pathway, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][4]

[5][6] There are two main isoforms of ACC in mammals: ACC1, which is predominantly found in

lipogenic tissues like the liver and adipose tissue, and ACC2, which is primarily located in

oxidative tissues such as skeletal muscle and the heart.[7] By inhibiting both ACC1 and ACC2,

CP-640186 effectively reduces the levels of malonyl-CoA in both lipogenic and oxidative

tissues.[5] This dual inhibition leads to a decrease in fatty acid synthesis and an increase in

fatty acid oxidation, making CP-640186 a valuable tool for studying metabolic diseases,

including non-alcoholic fatty liver disease (NAFLD) and the metabolic syndrome.[2][7] The

human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver metabolism,

and as such, is an excellent system for investigating the cellular effects of ACC inhibitors like

CP-640186.[2]

Mechanism of Action in HepG2 Cells
In HepG2 cells, CP-640186 exerts its effects primarily through the inhibition of ACC1.[2] ACC1

is the cytosolic isoform of ACC that produces the malonyl-CoA pool utilized for de novo

lipogenesis.[5][8] CP-640186 is a reversible and allosteric inhibitor that binds to the
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carboxyltransferase (CT) domain of ACC.[9] This inhibition is uncompetitive with respect to ATP

and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[2][9]

The direct consequence of ACC inhibition by CP-640186 is a reduction in the intracellular

concentration of malonyl-CoA. Malonyl-CoA is the essential building block for the synthesis of

fatty acids by fatty acid synthase (FAS).[5] Therefore, a decrease in malonyl-CoA levels leads

to a direct inhibition of fatty acid synthesis. Furthermore, malonyl-CoA is an allosteric inhibitor

of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-

chain fatty acids into the mitochondria for β-oxidation.[5] While the impact on fatty acid

oxidation is more pronounced in tissues with high ACC2 expression, the reduction of malonyl-

CoA in HepG2 cells can also contribute to an increase in fatty acid oxidation.

The activity of ACC is also regulated by upstream signaling pathways, most notably by AMP-

activated protein kinase (AMPK). AMPK, a key sensor of cellular energy status, can

phosphorylate and inactivate ACC.[10][11] While CP-640186 directly inhibits ACC, it is

important to consider the broader context of cellular energy homeostasis and the potential

interplay with the AMPK signaling pathway in HepG2 cells.

Data Presentation
The following tables summarize the quantitative data for the effects of CP-640186.
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Parameter Value Enzyme/Cell Line Reference

IC50 53 nM Rat Liver ACC1 [1][3][4][6]

IC50 61 nM
Rat Skeletal Muscle

ACC2
[1][3][4][6]

IC50 ~55 nM Both ACC Isozymes [2][3]

IC50 0.84 µM
Inhibition of fatty acid

synthesis

HepG2 cells (48 hr

treatment)

EC50 0.62 µM
Inhibition of fatty acid

synthesis

HepG2 cells (2 hr

treatment)[1][4]

EC50 1.8 µM

Inhibition of

triglyceride (TG)

synthesis

HepG2 cells (2 hr

treatment)[1][4]

Experimental Protocols
HepG2 Cell Culture and Maintenance

Cell Line: HepG2 (human hepatoma cell line).

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal

Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

CP-640186 Treatment Protocol
Preparation of Stock Solution: Dissolve CP-640186 in a suitable solvent, such as DMSO, to

prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.

Working Solutions: On the day of the experiment, dilute the stock solution in the growth

medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Ensure the final
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DMSO concentration in the culture medium is consistent across all treatments and controls

(typically ≤ 0.1%).

Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates, 96-well

plates) at a density that will allow for logarithmic growth during the treatment period. Allow

the cells to adhere and grow for 24 hours before treatment.

Treatment: Remove the growth medium and replace it with the medium containing the

desired concentrations of CP-640186 or vehicle control (medium with the same

concentration of DMSO).

Incubation: Incubate the cells for the desired duration (e.g., 2 hours for acute effects on

synthesis, or 24-48 hours for longer-term effects).[1][4]

Fatty Acid Synthesis Assay (using [¹⁴C]-Acetate
Incorporation)

Principle: This assay measures the rate of de novo fatty acid synthesis by quantifying the

incorporation of radiolabeled acetate into the lipid fraction of the cells.

Procedure:

Culture and treat HepG2 cells with CP-640186 as described above.

During the last 2-4 hours of the treatment period, add [¹⁴C]-acetate to the culture medium.

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells and extract the total lipids using a suitable solvent mixture (e.g.,

hexane:isopropanol).

Measure the radioactivity in the lipid extract using a scintillation counter.

Normalize the radioactivity to the total protein content of the cell lysate.

Compare the [¹⁴C]-acetate incorporation in CP-640186-treated cells to that in vehicle-

treated control cells.
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Triglyceride (TG) Synthesis Assay
Principle: This assay quantifies the amount of triglycerides in the cells.

Procedure:

Culture and treat HepG2 cells with CP-640186.

After the treatment period, wash the cells with PBS and lyse them.

Use a commercial colorimetric or fluorometric triglyceride quantification kit to measure the

TG content in the cell lysates.

Normalize the TG content to the total protein concentration.

Compare the TG levels in CP-640186-treated cells to those in vehicle-treated controls.

Cell Viability/Cytotoxicity Assay
Principle: To ensure that the observed effects on fatty acid and triglyceride synthesis are not

due to cytotoxicity, a cell viability assay should be performed.

Procedure:

Seed HepG2 cells in a 96-well plate and treat with a range of CP-640186 concentrations.

After the desired incubation period (e.g., 24 or 48 hours), assess cell viability using a

standard method such as the MTT assay, or by using a reagent like CellTiter-Glo which

measures ATP levels as an indicator of cell viability.[12]

Measure the absorbance or luminescence according to the manufacturer's instructions.

Express the results as a percentage of the viability of the vehicle-treated control cells.
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Caption: Mechanism of action of CP-640186 in HepG2 cells.
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Caption: Experimental workflow for CP-640186 treatment of HepG2 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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